molecular formula C8H11N3O3 B2513889 dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine CAS No. 153813-67-3

dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine

Cat. No.: B2513889
CAS No.: 153813-67-3
M. Wt: 197.194
InChI Key: RWJVMTFPQZAWIY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine (CAS 153813-67-3) is a high-purity chemical compound with a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol . This reagent features a nitro-isoxazole core, a scaffold of significant interest in medicinal chemistry for the development of novel antibacterial agents . Nitro-heterocyclic compounds like this are explored as molecular hybrids and conjugates to combat multi-drug resistant bacteria, particularly difficult-to-treat Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii . The mechanism of action for nitro-aromatic compounds often involves the enzymatic reduction of the nitro group within bacterial cells, leading to the generation of toxic radical anions that cause DNA damage and inhibit synthesis . Researchers utilize this compound as a key synthetic intermediate for constructing complex molecular architectures to investigate new modes of action and overcome antibiotic resistance . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(14-9-6)4-5-10(2)3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVMTFPQZAWIY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.

    Nitro Substitution:

    Vinylation: The vinyl group is introduced via a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Thiols, amines, suitable solvents like dichloromethane.

Major Products

    Amino-substituted oxazole: Formed from the reduction of the nitro group.

    Oxazole N-oxides: Formed from the oxidation of the oxazole ring.

    Substituted vinyl derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research has indicated that compounds containing oxazole moieties often exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound displayed notable cytotoxicity against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was reported at approximately 86% for certain derivatives .

Antimicrobial Properties

Preliminary studies suggest that similar compounds have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were noted to be around 256 µg/mL for related structures . This indicates potential applications in developing antimicrobial agents.

Enzyme Inhibition

This compound may also serve as an inhibitor for enzymes involved in various disease pathways. For example, compounds with similar structures have been identified as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Table 1: Biological Activities Overview

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against gram-positive bacteria
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Table 2: Case Studies Summary

Case StudyFindingsReference
Anticancer EfficacyPGIs of 86.61% against SNB-19
Antimicrobial EfficacyMIC around 256 µg/mL against E. coli
Enzyme InhibitionInhibitory effects on acetylcholinesterase

Mechanism of Action

The mechanism of action of dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The vinyl group can also participate in covalent bonding with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Nitro Position Amine Type
Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine (Target) C₈H₁₄N₃O₃ 200.22 Isoxazole 4 Dimethylamine
Dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine C₁₃H₁₃N₃O₂ 243.27 Quinoline 8 Dimethylamine
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline C₁₂H₁₁N₃O₃ 245.24 Isoxazole 4 Aniline
Dimethyl[(E)-2-(1-methyl-5-nitro-1H-imidazol-4-yl)ethenyl]amine C₈H₁₂N₄O₂ 212.21 Imidazole 5 Dimethylamine

Key Comparative Analysis

Electronic Effects Target Compound: The nitro group on the isoxazole induces moderate conjugation across the ethenyl linker, enhancing electrophilic substitution reactivity at the isoxazole’s 5-position . Quinoline Analog: Extended π-conjugation in the quinoline system increases electron delocalization, making it suitable for applications in photodynamic therapy or sensors . Aniline Analog: The phenyl group enhances π-π stacking interactions but reduces solubility compared to the dimethylamine variant . Imidazole Analog: Basic nitrogen atoms in the imidazole facilitate hydrogen bonding and coordination chemistry, broadening utility in catalysis .

Solubility and Reactivity

  • The dimethylamine group in the target compound improves polar solvent solubility, whereas the aniline analog’s phenyl group decreases polarity .
  • The imidazole analog exhibits higher solubility in acidic conditions due to protonation of its nitrogen atoms .
  • Reactivity varies with heterocycle: isoxazoles undergo electrophilic substitution, while imidazoles participate in coordination chemistry .

Biological and Industrial Applications Target Compound: Potential as an enzyme inhibitor or agrochemical due to nitro group interactions with biological targets. Quinoline Analog: Used in light-absorbing materials and toxicity studies (H302, H312, H332 hazards noted) . Imidazole Analog: Explored in coordination polymers and catalysis due to its hydrogen-bonding capacity .

Research Findings and Implications

  • Crystallography : The target compound’s E-configuration and packing interactions can be resolved using SHELX and ORTEP-3 .
  • Synthetic Routes : Similar to , the target compound may be synthesized via [3+2] cycloaddition, with yields influenced by nitro group positioning .
  • Safety : Nitro groups in all analogs necessitate stringent handling protocols to mitigate toxicity and combustion risks .

Biological Activity

Dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine, also known by its CAS number 153813-67-3, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes like apoptosis and cell proliferation.
  • Receptor Modulation : It may act as a ligand for various receptors, including G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that regulate physiological functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : Investigations have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics. This suggests a potential role as an alternative therapeutic agent in treating infections.

Q & A

Q. Key Conditions :

  • Nitration requires precise temperature control (0–5°C) to minimize side reactions.
  • Stereoselectivity in the ethenyl bond is achieved using triphenylphosphine-based reagents in anhydrous THF .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (dimethylamine protons) and δ 6.5–7.5 ppm (ethenyl protons with coupling constant J = 16 Hz confirming E-configuration).
    • ¹³C NMR : Signals for the nitro group (C-NO₂) at ~150 ppm and oxazole carbons at 95–110 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass match for C₉H₁₂N₄O₃ (theoretical: 248.0909).
  • Infrared Spectroscopy : Strong absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1640 cm⁻¹ (C=N oxazole stretch).

Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR shifts) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Based on structurally related nitro-oxazole compounds:

  • GHS Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
  • PPE Requirements : Nitrile gloves, lab coat, and chemical goggles. Use in a fume hood to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a dark, cool (<4°C) environment to prevent nitro group decomposition .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during nitration, predicting regioselectivity and avoiding byproducts.
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal solvents, catalysts, and temperatures. For example, ML-guided optimization of Wittig reactions can improve E/Z selectivity by >90% .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to identify ideal polar aprotic solvents (e.g., DMF vs. DMSO) .

Advanced: How do electronic effects of the nitro and oxazole groups influence the compound’s reactivity?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the oxazole ring for electrophilic substitution but deactivates the ethenyl group toward nucleophilic attack.
  • Oxazole Ring : The conjugated system stabilizes charge during reactions, facilitating:
    • Nucleophilic Aromatic Substitution at the 5-position under basic conditions.
    • Photochemical Reactivity : UV irradiation induces nitro-to-nitrito rearrangements, studied via time-resolved spectroscopy .

Q. Experimental Validation :

  • Cyclic voltammetry shows redox peaks at -0.8 V (nitro reduction) and +1.2 V (oxazole oxidation).
  • Hammett σ⁺ constants correlate with substituent effects on reaction rates .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

Assay Variability : Standardize protocols using CLSI guidelines for MIC testing.

Purity Verification : Use HPLC-MS to confirm >95% purity; impurities (e.g., nitroso byproducts) can skew results.

Solubility Effects : Test in multiple solvents (DMSO, saline) and use surfactants (e.g., Tween-80) to improve bioavailability.

Structural Confirmation : Re-examine crystal structures (via X-ray diffraction) to rule out polymorphic interference .

Advanced: What strategies enhance the stability of this compound under physiological conditions?

Methodological Answer:

  • Formulation : Encapsulate in PEGylated liposomes to shield the nitro group from hydrolytic degradation.
  • Prodrug Design : Convert the dimethylamine to a tert-butyl carbamate, cleaved enzymatically in vivo.
  • pH Stabilization : Buffer solutions (pH 6.5–7.4) minimize nitro group reduction in serum.
  • Accelerated Stability Testing : Use LC-MS to monitor degradation products under stress conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.